2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide

Description

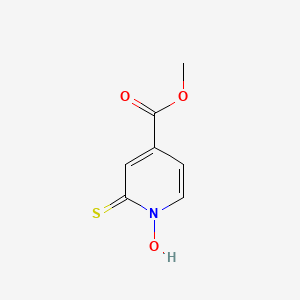

2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide is a heterocyclic compound featuring a pyridine backbone with three key functional groups:

- Mercapto group (-SH) at the 2-position, which enhances reactivity in metal coordination and nucleophilic substitution.

- Methoxycarbonyl group (-COOCH3) at the 4-position, contributing to ester-based hydrophobicity and stability.

- N-oxide moiety, which increases polarity and solubility in polar solvents.

Properties

Molecular Formula |

C7H7NO3S |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

methyl 1-hydroxy-2-sulfanylidenepyridine-4-carboxylate |

InChI |

InChI=1S/C7H7NO3S/c1-11-7(9)5-2-3-8(10)6(12)4-5/h2-4,10H,1H3 |

InChI Key |

BWGIOVDZKZMJMV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=S)N(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia . This method provides a convenient route to obtain the desired compound with high yield.

Another method involves the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol under microwave irradiation with a base catalyst . This method is advantageous due to its efficiency and the use of readily available starting materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form disulfide derivatives.

Reduction: Reduction of the compound can be achieved using hydride reagents, leading to the formation of the corresponding thiol.

Substitution: The mercapto group can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Iodine is commonly used as an oxidizing agent for the oxidation of this compound.

Reduction: Hydride reagents such as sodium borohydride are used for the reduction reactions.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include disulfide derivatives, reduced thiols, and various substituted pyridine derivatives.

Scientific Research Applications

2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of transition metal complexes

Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide involves its ability to form chelation complexes with metal ions . This chelation process disrupts the normal function of metal-dependent enzymes and proteins, leading to antimicrobial and antifungal effects. Additionally, the compound can interfere with ATP levels, nutrient transport, and protein synthesis, further contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide with structurally related compounds from the evidence:

Key Observations:

Core Heterocycle: Pyridine (one N atom) vs. The N-oxide in the main compound introduces polarity, distinguishing it from non-oxidized analogs.

Functional Groups: -SH Group: Present in both 2-Mercaptopyrimidine and the main compound. This group facilitates metal chelation, as seen in 2-Mercaptopyrimidine’s use in coordination chemistry . -COOCH3 vs. Chloro and Methyl Substituents: The chloro and methyl groups in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enhance steric hindrance and alter electronic properties, affecting reactivity in substitution reactions .

Physical and Chemical Properties

Melting Points :

- 2-Mercaptopyrimidine has a high decomposition melting point (230℃), likely due to strong intermolecular hydrogen bonding from its pyrimidine ring and -SH group .

- Mercaptosuccinic acid’s lower melting point (154℃) reflects weaker intermolecular forces in its aliphatic structure .

- The main compound’s N-oxide and ester groups may lower its melting point compared to 2-Mercaptopyrimidine but raise it relative to aliphatic analogs.

- Solubility: The N-oxide in the main compound increases polarity, likely enhancing water solubility compared to non-oxidized pyridines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.